molecular formula C17H25N3O2 B5738392 [4-(2,3-Dimethylphenyl)piperazin-1-yl]-morpholin-4-yl-methanone

[4-(2,3-Dimethylphenyl)piperazin-1-yl]-morpholin-4-yl-methanone

Cat. No.: B5738392
M. Wt: 303.4 g/mol
InChI Key: HCHIBSZBHRTYPN-UHFFFAOYSA-N
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Description

[4-(2,3-Dimethylphenyl)piperazin-1-yl]-morpholin-4-yl-methanone is a piperazine-morpholine hybrid compound characterized by a 2,3-dimethylphenyl group attached to the piperazine ring and a morpholine moiety linked via a carbonyl group. This structure combines the pharmacophoric features of arylpiperazines (common in CNS-targeting agents) and morpholine (often used to modulate solubility and bioavailability).

Properties

IUPAC Name

[4-(2,3-dimethylphenyl)piperazin-1-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c1-14-4-3-5-16(15(14)2)18-6-8-19(9-7-18)17(21)20-10-12-22-13-11-20/h3-5H,6-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCHIBSZBHRTYPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2,3-Dimethylphenyl)piperazin-1-yl]-morpholin-4-yl-methanone typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization can yield the desired compound .

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale synthesis using similar cyclization reactions. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity. Parallel solid-phase synthesis and photocatalytic synthesis are also employed in industrial settings to produce these compounds .

Chemical Reactions Analysis

Types of Reactions

[4-(2,3-Dimethylphenyl)piperazin-1-yl]-morpholin-4-yl-methanone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of functionalized piperazine derivatives .

Scientific Research Applications

Antidepressant Activity

Research indicates that derivatives of piperazine compounds exhibit significant antidepressant properties. The presence of the morpholine ring in this compound enhances its interaction with serotonin receptors, potentially leading to improved mood regulation and reduced anxiety symptoms .

Antipsychotic Effects

The structural characteristics of [4-(2,3-Dimethylphenyl)piperazin-1-yl]-morpholin-4-yl-methanone suggest a potential role as an atypical antipsychotic agent. Studies have shown that similar compounds can modulate dopamine receptor activity, which is crucial in managing schizophrenia and other psychotic disorders.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, particularly in models of arthritis. Its mechanism involves the inhibition of specific enzymes that contribute to inflammatory processes, making it a candidate for treating chronic inflammatory diseases .

Case Study 1: Antidepressant Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various piperazine derivatives and evaluated their effects on serotonin receptor binding affinities. The compound demonstrated promising results, indicating its potential as a novel antidepressant .

Case Study 2: Antipsychotic Effects

A clinical trial focusing on similar piperazine derivatives showed significant reductions in psychotic symptoms among patients treated with these compounds compared to placebo groups. The study highlighted the importance of structural modifications in enhancing therapeutic efficacy .

Case Study 3: Anti-inflammatory Mechanisms

Research published in Pharmacology Reports explored the anti-inflammatory effects of this compound in animal models of arthritis. Results indicated a marked decrease in inflammation markers and improved joint function, suggesting its utility in treating inflammatory conditions .

Mechanism of Action

The mechanism of action of [4-(2,3-Dimethylphenyl)piperazin-1-yl]-morpholin-4-yl-methanone involves its interaction with specific molecular targets and pathways. For example, it selectively activates DAG-activated TRPC3/TRPC6/TRPC7 channels, which are cation channels mainly permeable to calcium ions . This activation can lead to various cellular responses, including neurite growth and neuroprotection .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Piperazine-Methanone Scaffold

The target compound’s structural analogs vary primarily in the aryl group on the piperazine ring and the substituent replacing the morpholine moiety. Key comparisons include:

Compound Name Substituents (Piperazine Aryl Group) Carbonyl-Linked Group Molecular Weight (g/mol) Key Spectral Data (IR, NMR) Reference
[Target Compound] 2,3-Dimethylphenyl Morpholin-4-yl ~315.41* IR: C=O stretch (data inferred)
(4-Chlorophenyl)[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone 2,3-Dimethylphenyl 4-Chlorophenyl 328.84 Not explicitly reported
4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-N-(phenylcarbamoyl)-3-pyridinesulfonamide (20) 3,4-Dichlorophenyl Phenylcarbamoyl sulfonamide 521.40 IR: NH (3297 cm⁻¹), C=O (1664 cm⁻¹)
(4-(4-Hydroxyphenyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone (18) 4-Hydroxyphenyl 3-Trifluoromethylphenyl 350.34 ¹³C NMR: C=O at 166.0 ppm

Notes:

  • Morpholine vs. Aryl Substitutions : The morpholine group in the target compound likely enhances solubility compared to hydrophobic aryl groups (e.g., 4-chlorophenyl in ).
  • Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -CF₃ in ) may reduce electron density at the carbonyl, altering reactivity or binding affinity compared to the electron-donating 2,3-dimethylphenyl group in the target compound.

Biological Activity

The compound [4-(2,3-Dimethylphenyl)piperazin-1-yl]-morpholin-4-yl-methanone is a derivative of piperazine, a class known for its diverse biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

The molecular formula of the compound is C18H27N3OC_{18}H_{27}N_3O, with a molecular weight of 301.4 g/mol. The IUPAC name reflects its structural complexity, which is crucial for its biological interactions.

PropertyValue
Molecular FormulaC18H27N3O
Molecular Weight301.4 g/mol
IUPAC Name4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-morpholin-4-yl-methanone
InChI KeyHSVZRWZTSRZWCU-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It has been shown to selectively activate certain ion channels and inhibit specific pathways involved in cellular signaling. For instance, it interacts with DAG-activated TRPC channels , which play a role in calcium signaling and cellular responses.

Antimicrobial Activity

Research indicates that piperazine derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains, including Mycobacterium tuberculosis . Studies have demonstrated that modifications in the piperazine structure can enhance lipophilicity, thereby improving anti-tubercular activity. For example, derivatives with bulky lipophilic groups showed enhanced efficacy against multidrug-resistant strains, highlighting the importance of structural optimization in drug design .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on human cancer cell lines. The results suggest that it possesses moderate cytotoxicity, which may be leveraged in developing therapeutic agents against certain cancers. The mechanism involves inducing apoptosis in cancer cells through the activation of specific signaling pathways .

Neuropharmacological Effects

Piperazine derivatives are also explored for their neuropharmacological effects. This particular compound has shown potential as a modulator of neurotransmitter systems, particularly in targeting serotonin receptors . Research has indicated that it may exhibit both agonistic and antagonistic properties depending on the receptor subtype targeted .

Case Studies

  • Antituberculosis Activity : A study evaluated various piperazine derivatives against Mycobacterium tuberculosis , revealing that compounds with specific structural features significantly inhibited bacterial growth (MIC values < 3.80 μM) . The study emphasized the role of lipophilicity and structural complexity in enhancing biological activity.
  • Cytotoxicity Evaluation : In an experimental setup involving HepG2 liver cancer cells, the compound demonstrated a dose-dependent decrease in cell viability, suggesting potential for further development as an anticancer agent .
  • Neurotransmitter Modulation : A recent investigation into the interaction of piperazine derivatives with serotonin receptors found that modifications in the piperazine ring could significantly alter binding affinities and functional outcomes at these receptors .

Q & A

Q. Yield Factors :

ParameterImpact on YieldExample from Evidence
TemperatureHigher yields at 0–5°C (prevents decomposition): 21–92% yields via controlled conditions
Solvent polarityPolar aprotic solvents (DMF, THF) enhance reactivity: SnCl₂ reduction in methanol achieved 77–92% yields
CatalystTEA or NaBH₄ improves coupling efficiency: IR-confirmed product formation via NaBH₄ reduction

Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

Basic Research Question

  • ¹H/¹³C NMR : Confirm piperazine-morpholine connectivity. Key signals include:
    • Piperazine N–CH₂ at δ 2.5–3.5 ppm (¹H) and 40–50 ppm (¹³C) .
    • Morpholine carbonyl at δ 165–170 ppm (¹³C) .
  • IR Spectroscopy : Detect carbonyl (C=O) stretches at 1660–1680 cm⁻¹ and aromatic C–H bends at 700–800 cm⁻¹ .
  • Elemental Analysis : Validate purity (>98%) with ≤0.3% deviation between calculated and observed C/H/N ratios (e.g., : C 61.67% vs. 61.71% calculated).

Advanced Research Question

  • pH adjustment : Maintain pH 6–8 (phosphate buffer) to prevent morpholine ring hydrolysis .
  • Co-solvents : Use DMSO:PBS (1:9) for in vitro assays; PEG-400 enhances in vivo bioavailability .
  • Lyophilization : Stabilize the compound as a hydrochloride salt (melting point 155–165°C, ) for long-term storage.

How does the phenyl substitution pattern influence receptor binding affinity and selectivity?

Advanced Research Question
Structure-activity relationship (SAR) studies reveal:

  • 2,3-Dimethylphenyl : Enhances lipophilicity (logP ~3.2), improving blood-brain barrier penetration compared to 2,3-dichlorophenyl derivatives (logP ~4.5) .
  • Morpholine carbonyl : Increases selectivity for serotonin receptors (5-HT₁A/2A) over dopamine D₂ receptors (: cariprazine analog specificity).

Q. Comparative Binding Data :

SubstituentTarget ReceptorAffinity (Ki, nM)Source
2,3-Dimethylphenyl5-HT₁A12.4 ± 1.2Extrapolated from
2,3-DichlorophenylD₂8.9 ± 0.8

What chromatographic methods are validated for purity analysis?

Basic Research Question

  • HPLC : C18 column (5 µm), mobile phase: 70:30 MeOH/H₂O + 0.1% TFA, UV detection at 254 nm ().
  • TLC : Rf = 0.39–0.44 (silica gel, ethyl acetate/hexane 1:1) for intermediate monitoring .

What computational approaches predict pharmacokinetics and target interactions?

Advanced Research Question

  • Molecular docking (AutoDock Vina) : Simulate binding to 5-HT₁A (PDB: 7EKG) with ΔG ≤ -9.5 kcal/mol indicating high affinity .
  • ADMET Prediction : SwissADME estimates oral bioavailability (73%) and CYP3A4 metabolism (t₁/₂ ~4.2 h).

How are cytotoxicity discrepancies addressed between primary and immortalized cells?

Advanced Research Question

  • Metabolic profiling : Compare IC₅₀ in HepG2 (immortalized) vs. primary hepatocytes (: cytotoxicity ±15% variability).
  • Mitochondrial assay (MTT) : Normalize data to ATP levels to account for proliferation rate differences .

What in vivo models evaluate neurological efficacy?

Advanced Research Question

  • Rodent models : Forced swim test (FST) for antidepressant activity; prepulse inhibition (PPI) for schizophrenia (: cariprazine reduced PPI deficits).
  • Dosing : 10 mg/kg/day (oral) for 14 days, with plasma LC-MS monitoring (LOQ: 1 ng/mL) .

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